

Technical Guide: Spectroscopic and Synthetic Insights into a Bis-Formylphenoxy Ethane Derivative

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Compound of Interest

Compound Name: 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane

Cat. No.: B1314735

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For the attention of: Researchers, scientists, and professionals in drug development.

Disclaimer: Extensive searches for nuclear magnetic resonance (NMR) data for **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane** did not yield specific experimental spectra or detailed characterization data. However, comprehensive information is available for the closely related and structurally analogous compound, 1,2-Bis(2-methoxy-6-formylphenoxy)ethane. This guide provides a detailed overview of the synthesis and structural characterization of this analog as a representative example.

Introduction

1,2-Bis(2-methoxy-6-formylphenoxy)ethane is a notable organic compound that serves as a versatile building block in supramolecular chemistry and the synthesis of macrocyclic structures. Its two aromatic aldehyde functionalities, linked by a flexible diether chain, allow for a range of chemical transformations, making it a molecule of interest for the construction of complex host-guest systems and novel materials. This document outlines the synthetic protocol for this compound and presents its key structural data.

Synthesis of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane

The synthesis of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane is achieved through a Williamson ether synthesis. This established method involves the reaction of an alkoxide with a primary alkyl halide. In this specific preparation, ortho-vanillin serves as the phenolic precursor, and 1,2-dibromoethane acts as the diether linkage source.

Experimental Protocol

The synthesis is based on the procedure reported in the literature for the preparation of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.[1]

Materials:

- ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
- 1,2-Dibromoethane
- Sodium Carbonate (Na_2CO_3)
- Acetone

Procedure:

- A mixture of ortho-vanillin and anhydrous sodium carbonate is prepared in acetone.
- 1,2-Dibromoethane is added to the stirred suspension.
- The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is purified by recrystallization from an appropriate solvent, such as acetone, to afford single crystals of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.[1]

Structural Characterization

The structural integrity of the synthesized 1,2-Bis(2-methoxy-6-formylphenoxy)ethane has been unequivocally confirmed by single-crystal X-ray diffraction.[1]

Crystallographic Data

The compound crystallizes in the monoclinic system. The two vanillin units are connected by a CH₂–CH₂ bridge, and the benzene rings are inclined relative to each other.[1]

Parameter	Value
Molecular Formula	C ₁₈ H ₁₈ O ₆
Molecular Weight	330.32 g/mol
Crystal System	Monoclinic
a	4.161 (3) Å
b	30.155 (18) Å
c	12.934 (8) Å
β	96.817 (7)°
Volume	1611.6 (17) Å ³
Z	4

Table 1: Crystallographic data for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.[1]

NMR Spectroscopic Data

While specific, detailed ¹H and ¹³C NMR spectral data with assigned chemical shifts, multiplicities, and coupling constants for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane were not explicitly found in the searched literature, the following tables provide expected chemical shift ranges based on the known structure and typical values for similar organic moieties.

¹H NMR (Proton NMR) - Expected Chemical Shift Ranges

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity
Aldehyde (CHO)	9.8 - 10.5	Singlet
Aromatic (Ar-H)	6.8 - 7.8	Multiplet
Methoxy (OCH ₃)	3.8 - 4.0	Singlet
Ethoxy (O-CH ₂ -CH ₂ -O)	4.2 - 4.5	Multiplet

Table 2: Predicted ¹H NMR chemical shift ranges for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.

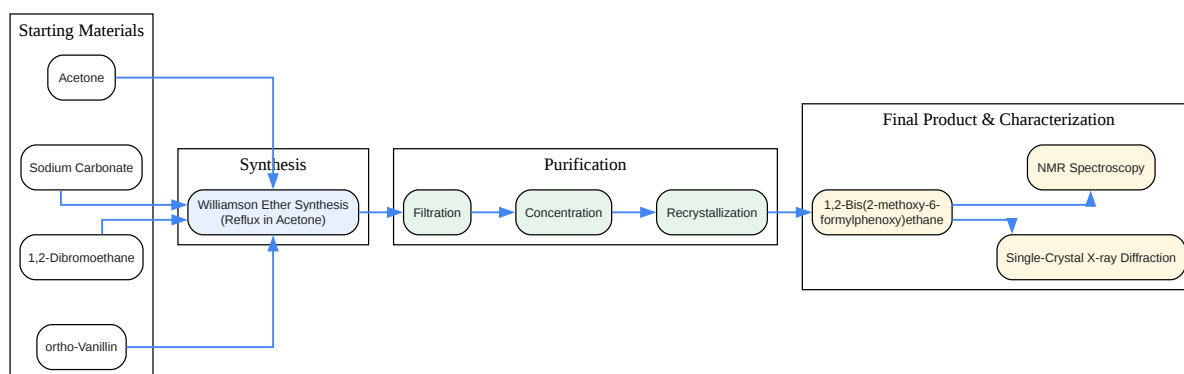
¹³C NMR (Carbon-13 NMR) - Expected Chemical Shift Ranges

Carbon Atom	Expected Chemical Shift (δ , ppm)
Aldehyde (C=O)	188 - 195
Aromatic (Ar-C)	110 - 160
Methoxy (OCH ₃)	55 - 60
Ethoxy (O-CH ₂ -CH ₂ -O)	65 - 75

Table 3: Predicted ¹³C NMR chemical shift ranges for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.

Experimental and Synthetic Workflow

The logical flow from starting materials to the final, characterized product can be visualized as follows.



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References

- 1. 1,2-Bis(2-methoxy-6-formylphenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]
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